2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a fluoromethyl group and a triazole ring in its structure imparts distinct physicochemical properties, making it a valuable compound in pharmaceutical and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process involves the generation of fluoromethyl radicals from commercially available fluoroiodomethane, facilitated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent.
Industrial Production Methods
Industrial production methods for fluorinated compounds often rely on enzyme-catalyzed synthesis due to their efficiency and selectivity. Enzymatic methods, such as those involving fluorinase, are particularly effective for the direct formation of the C-F bond . These methods are advantageous as they operate under mild conditions and offer high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s binding affinity and stability, enhancing its activity and bioavailability . The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-difluoromethyl quinazolin(thi)ones: These compounds also contain fluoromethyl groups and have similar applications in pharmaceuticals.
Fluoromethyl aryl ethers: These compounds are used in similar industrial applications due to their stability and performance.
Uniqueness
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is unique due to the combination of the fluoromethyl group and the triazole ring, which imparts distinct physicochemical properties. This combination enhances its stability, bioavailability, and activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10FN3O2 |
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Molecular Weight |
187.17 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)triazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H10FN3O2/c1-7(2,6(12)13)11-4-5(3-8)9-10-11/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
PGWCRLFFQMLCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)CF |
Origin of Product |
United States |
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